

Application Notes and Protocols for the Purity Assessment of (3R,5S)-Fluvastatin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical techniques for the quantitative and qualitative purity assessment of **(3R,5S)-Fluvastatin**. The protocols detailed herein are essential for quality control, stability studies, and impurity profiling in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the determination of Fluvastatin purity and the quantification of its related substances. The versatility of HPLC allows for the separation of the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Stability-Indicating RP-HPLC Method

This method is designed to separate **(3R,5S)-Fluvastatin** from its potential degradation products formed under various stress conditions, making it suitable for stability studies as per ICH guidelines.[1][2][3]

Experimental Protocol:

· Chromatographic System:



- Column: Hypersil ODS C18 (150 x 4.6 mm, 5 μm) or equivalent.[4]
- Mobile Phase: A mixture of methanol, 20mM Phosphate buffer (pH 3.2 adjusted with Phosphoric acid), and acetonitrile in a ratio of 55:30:15 (v/v/v).[4]

Flow Rate: 1.1 mL/minute.[4]

Detection: UV at 234 nm.[4]

Column Temperature: Ambient.

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve Fluvastatin Sodium reference standard in the mobile phase to obtain a known concentration (e.g., 10 μg/mL).
- Test Solution: Accurately weigh and dissolve the Fluvastatin Sodium sample in the mobile phase to achieve a similar concentration to the standard solution.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject equal volumes of the standard and test solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the percentage purity of the Fluvastatin sample and the levels of any impurities.

Data Presentation:

Parameter	Value	Reference
Linearity Range	3-15 μg/mL	[4]
Retention Time	~5.5 minutes	[4]
Assay Purity	99.88% - 100.09%	[4]



Impurity Profiling by HPLC

A comprehensive impurity profile is crucial for ensuring the safety and efficacy of the drug product. Forced degradation studies are performed to identify potential degradation pathways. [1][2][3]

Forced Degradation Protocol:

- Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C.
- Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C.
- Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 60°C.
- Thermal Degradation: Expose the solid drug substance to dry heat at 80°C.
- Photolytic Degradation: Expose the drug substance to UV light (254 nm).

The samples from these stress conditions are then analyzed using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Chiral Purity Assessment

Since the therapeutic activity of Fluvastatin resides primarily in the (3R,5S)-enantiomer, it is critical to control the presence of the inactive or less active (3S,5R)-enantiomer.[5] Chiral HPLC and Capillary Electrophoresis are the primary methods for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

This method enables the separation and quantification of the two enantiomers of Fluvastatin.

Experimental Protocol:

- Chromatographic System:
 - Column: Chiralcel OD-R.[6]



- Mobile Phase: A mixture of acetonitrile, methanol, and water (24:36:40 v/v/v) containing
 0.1% formic acid.[6]
- Flow Rate: 0.5 mL/min.[7]
- Detection: UV at 239 nm or Mass Spectrometry (MS).
- Sample Preparation:
 - Dissolve the Fluvastatin sample in the mobile phase to a suitable concentration.
- Procedure:
 - Equilibrate the chiral HPLC system with the mobile phase.
 - Inject the sample solution.
 - Record the chromatogram and determine the peak areas for both the (3R,5S) and (3S,5R) enantiomers.
 - Calculate the enantiomeric excess.

Data Presentation:

Parameter	Value	Reference
Linearity Range	20-300 μmol/L	
Recovery	(99.4 ± 0.8)%	[7]
Precision (Inter- and Intra- assay)	<10%	[7]
Quantitation Limit (LC-MS/MS)	1.5 ng/mL for each enantiomer	

Capillary Electrophoresis (CE) for Chiral Separation

CE offers an alternative and efficient method for the enantiomeric purity determination of Fluvastatin.



Experimental Protocol:

- · CE System:
 - Capillary: Uncoated fused silica.[8]
 - Running Buffer: 100 mM borate solution containing 30 mg/mL of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD).[8]
 - Internal Standard: Fenoprofen.[8]
- Procedure:
 - Condition the capillary with the running buffer.
 - Inject the sample solution.
 - Apply the separation voltage and record the electropherogram.
 - Quantify the enantiomers based on their peak areas relative to the internal standard.

Data Presentation:

Parameter	Value	Reference
Linearity Range	400-700 μg/mL	[8]
Limit of Detection (LOD)	1.5 μg/mL	[8]
Limit of Quantification (LOQ)	2.5 μg/mL	[8]
Repeatability (CV%)	0.96% for (+)-3R, 5S and 0.92% for (-)-3S, 5R	[8]

Spectroscopic Techniques for Quantification

Spectroscopic methods provide a rapid and straightforward approach for the quantification of Fluvastatin in bulk and pharmaceutical dosage forms.



UV-Visible Spectrophotometry

Derivative spectrophotometry can be used to determine Fluvastatin in the presence of its degradation products.

Experimental Protocol:

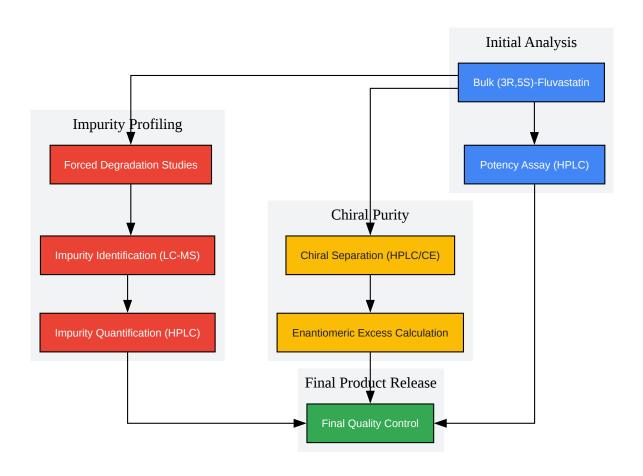
- Instrument: UV-Visible Spectrophotometer.
- Method: First derivative spectrophotometry.[9]
- Measurement Wavelength: 259.6 nm.[9]
- Solvent: Methanol.[9]
- Procedure:
 - Prepare a series of standard solutions of Fluvastatin in methanol.
 - Record the zero-order absorption spectra and calculate the first derivative spectra.
 - Measure the derivative signal at 259.6 nm.
 - Prepare a sample solution and measure its derivative signal.
 - Calculate the concentration of Fluvastatin in the sample using the calibration curve.

Data Presentation:

Parameter	Value	Reference
Linearity Range	10.0-28.0 μg/mL	[9]

Visualizations

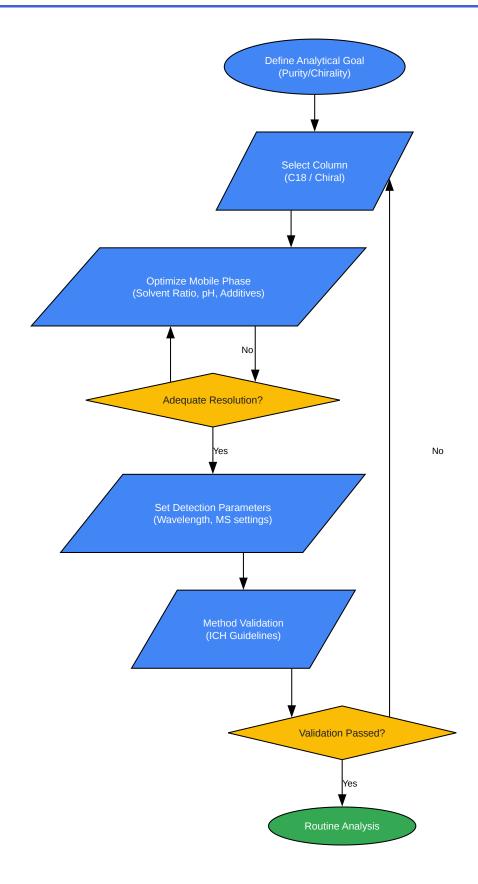




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Caption: Workflow for the comprehensive purity assessment of (3R,5S)-Fluvastatin.





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Caption: Logical flow for HPLC method development for Fluvastatin analysis.



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